molecular formula C19H16O3 B049198 Dehydrotanshinone II A CAS No. 119963-50-7

Dehydrotanshinone II A

Katalognummer B049198
CAS-Nummer: 119963-50-7
Molekulargewicht: 292.3 g/mol
InChI-Schlüssel: PURTYNPVRFEUEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dehydrotanshinone IIA is a significant bioactive component derived from Salvia miltiorrhiza Bunge, commonly known as Danshen, a traditional Chinese medicinal herb. This compound is part of the tanshinone group, which includes several lipophilic abietane diterpenes known for their broad pharmacological effects. Dehydrotanshinone IIA has been the focus of numerous studies due to its potential therapeutic applications and its role in traditional medicine for centuries (Chen et al., 2019).

Wissenschaftliche Forschungsanwendungen

  • Cancer Therapy

    • Dehydrotanshinone II A has been shown to have remarkable anticancer properties . It inhibits tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induces apoptosis and autophagy . It has demonstrated excellent anticancer efficacy against cell lines from breast, cervical, colorectal, gastric, lung, and prostate cancer by modulating multiple signaling pathways .
    • The methods of application or experimental procedures involve in vitro studies on various cancer cell lines .
    • The outcomes obtained indicate that Dehydrotanshinone II A has potential as a therapeutic agent in cancer treatment .
  • Cardiovascular Diseases

    • Dehydrotanshinone II A is used in the treatment of cardiovascular diseases . It possesses anti-atherosclerosis, anti-cardiac hypertrophy, anti-oxidant, and anti-arrhythmia properties .
    • The methods of application or experimental procedures involve both in vitro and in vivo studies .
    • The outcomes obtained indicate that Dehydrotanshinone II A has potential as a therapeutic agent in cardiovascular disease treatment .
  • Neurodegenerative Diseases

    • Dehydrotanshinone II A has been shown to have neuroprotective potential in treating neurological diseases .
    • The methods of application or experimental procedures involve both in vitro and in vivo studies .
    • The outcomes obtained indicate that Dehydrotanshinone II A has potential as a therapeutic agent in neurodegenerative disease treatment .
  • Anti-inflammatory

    • Dehydrotanshinone II A has been shown to have anti-inflammatory properties .
    • The methods of application or experimental procedures involve both in vitro and in vivo studies .
    • The outcomes obtained indicate that Dehydrotanshinone II A has potential as a therapeutic agent in inflammatory disease treatment .

Zukünftige Richtungen

Dehydrotanshinone II A has shown promising results in the treatment of various diseases, including cardiovascular diseases, diabetes, apoplexy, arthritis, sepsis, and others . Future research could focus on further elucidating the mechanisms of action of Dehydrotanshinone II A and exploring its potential therapeutic applications .

Eigenschaften

IUPAC Name

1,6,6-trimethyl-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURTYNPVRFEUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CCC4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152629
Record name Dehydrotanshinone II A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrotanshinone II A

CAS RN

119963-50-7
Record name Dehydrotanshinone II A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119963507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrotanshinone II A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrotanshinone II A
Reactant of Route 2
Dehydrotanshinone II A
Reactant of Route 3
Dehydrotanshinone II A
Reactant of Route 4
Dehydrotanshinone II A
Reactant of Route 5
Dehydrotanshinone II A
Reactant of Route 6
Dehydrotanshinone II A

Citations

For This Compound
107
Citations
WX Yu, N Sun, F Yuan, XH Pei - Journal of Hainan Medical …, 2020 - search.ebscohost.com
Objective: To analyze the effective chemical components and action targets of Phellodendron chinense, and to study the mechanism of Phellodendron chinense in treating ureteral …
Number of citations: 0 search.ebscohost.com
H Li, B Li, Y Zheng - Evidence-Based Complementary and Alternative …, 2020 - hindawi.com
… Studies have shown that quercetin, luteolin, kaempferol, β-sitosterol, isorhamnetin, tanshinone IIa, cryptotanshinone, formononetin, Dehydrotanshinone II A, and danshexinkum d in …
Number of citations: 13 www.hindawi.com
Y Fan, W Liu, Y Jin, X Hou, X Zhang, H Pan… - Evidence-Based …, 2021 - hindawi.com
Background. The incidence of gout has been rapidly increasing in recent years with the changing of diet. At present, modern medications used in the clinical treatment of gout showed …
Number of citations: 15 www.hindawi.com
M Tang, X Xie, P Yi, J Kang, J Liao… - Evidence-Based …, 2020 - downloads.hindawi.com
Objective. To explore the main components and unravel the potential mechanism of simiao pill (SM) on rheumatoid arthritis (RA) based on network pharmacological analysis and …
Number of citations: 20 downloads.hindawi.com
L Zhang, L Han, X Wang, Y Wei, J Zheng… - Bioscience …, 2021 - portlandpress.com
The mechanisms underlying the therapeutic effect of Salvia miltiorrhiza (SM) on diabetic nephropathy (DN) were examined using a systematic network pharmacology approach and …
Number of citations: 50 portlandpress.com
X Zhong, N Gu, F Pang - J. Cancer Treat. Res, 2020 - pdfs.semanticscholar.org
BACKGROUND: Danshen, also known as Salvia miltiorrhiza or radix salvia in Latin, is an important drug whose main pharmacological effects are vasodilation, promotion of blood …
Number of citations: 4 pdfs.semanticscholar.org
D Zhang, L Guo, X Wu, M Luo, X Liang, C Jiang… - Scientific …, 2021 - hindawi.com
The Chinese medicine Qigesan can be used to treat esophageal adenocarcinoma in the Chinese mainland widely, but its mechanism is unclear. In order to investigate the mechanism …
Number of citations: 1 www.hindawi.com
H Wu, W Dai, L Wang, J Zhang, C Wang - … -Based Complementary and …, 2021 - hindawi.com
Inflammation is the pathophysiological basis of hyperlipidemia-related disease (HRD). Reducing the south and reinforcing the north method (RSRN) has a positive effect on HRD. …
Number of citations: 1 www.hindawi.com
Y Li, JM Yang, WH Cui, JK Wang… - European Review for …, 2022 - europeanreview.org
OBJECTIVE: Siwei Jianbu Decoction (SJD) has been shown to be effective in treating atherosclerosis (AS). However, its mechanism is still unclear. MATERIALS AND METHODS: The …
Number of citations: 2 www.europeanreview.org
D Huang, X Wen, C Lu, B Zhang, Z Fu… - Annals of …, 2022 - ncbi.nlm.nih.gov
Background Compound Danshen Dropping Pills (CDDP) is widely used in clinical treatment of epilepsy. But the underlying active ingredients and molecular mechanisms are unclear. …
Number of citations: 4 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.